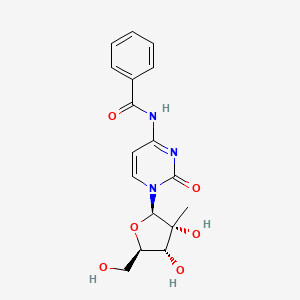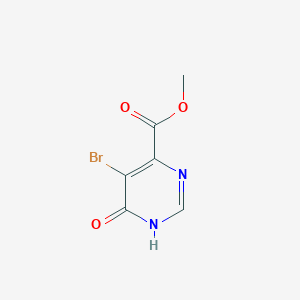
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrClNO3 and a molecular weight of 280.50 g/mol . This compound is characterized by the presence of amino, bromo, chloro, and methoxy functional groups attached to a benzoic acid core. It is used primarily in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .
Applications De Recherche Scientifique
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methoxybenzoic acid: Similar in structure but lacks the amino and chloro groups.
2-Amino-3-methoxybenzoic acid: Similar but lacks the bromo and chloro groups.
3-Bromo-4-methoxybenzoic acid: Similar but lacks the amino and chloro groups.
Uniqueness
2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in research and development .
Propriétés
Formule moléculaire |
C8H7BrClNO3 |
|---|---|
Poids moléculaire |
280.50 g/mol |
Nom IUPAC |
2-amino-4-bromo-3-chloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C8H7BrClNO3/c1-14-4-2-3(9)6(10)7(11)5(4)8(12)13/h2H,11H2,1H3,(H,12,13) |
Clé InChI |
ZQYZLMHDNAXNCG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1C(=O)O)N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate)](/img/structure/B13051804.png)





![1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13051845.png)



